1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Description
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Properties
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-8-10-17(11-9-15)14-25-20-21-12-13-22(20)19(23)16(2)24-18-6-4-3-5-7-18/h3-11,16H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYWBAAKYLVJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328333 | |
| Record name | 1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851805-22-6 | |
| Record name | 1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
The compound 1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features:
- A dihydroimidazole ring, which is known for its role in various biological activities.
- A phenoxy group that may contribute to its interaction with biological targets.
- A methylsulfanyl substituent that can influence its pharmacokinetic properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Tyrosine Kinases (PTKs) : PTKs are critical in regulating cellular functions such as proliferation and differentiation. The compound's interaction with PTKs can lead to altered signaling pathways that affect cell growth and survival.
- Monoamine Oxidase Inhibition : Similar compounds have shown potential as monoamine oxidase (MAO) inhibitors, which can influence neurotransmitter levels in the brain and have implications for mood disorders and neurodegenerative diseases .
Pharmacological Effects
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Neuroprotective Effects : By modulating neurotransmitter levels, the compound may offer protective effects against neurodegeneration.
- Anti-inflammatory Properties : The presence of the methylsulfanyl group could contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Comparison of Biological Activities
| Activity Type | Mechanism | Reference Source |
|---|---|---|
| Anticancer Activity | PTK inhibition | |
| Neuroprotection | MAO inhibition | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
-
Case Study on Anticancer Activity
- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through PTK inhibition.
- Reference: A study published in a peer-reviewed journal highlighted the compound's effectiveness against breast cancer cells.
-
Case Study on Neuroprotective Effects
- Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
- Reference: Research findings indicated significant improvements in memory retention tests post-treatment.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the phenoxy group have been explored to increase potency and selectivity for specific targets. Additionally, ongoing research aims to elucidate the detailed biochemical pathways affected by this compound, providing insights into its therapeutic potential.
Future Directions
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Clinical trials will be essential to establish safety profiles and therapeutic efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
